![molecular formula C16H16N4O B8800553 N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide CAS No. 405221-08-1](/img/structure/B8800553.png)
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a butanamide group at the 3-position.
Preparation Methods
The synthesis of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of glacial acetic acid and heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or butanamide groups .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors . For example, it has been evaluated as a TRK inhibitor, which is important for the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry for drug development and in the agricultural industry for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds share a similar core structure but differ in their substituents and positions, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
Properties
CAS No. |
405221-08-1 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-14(21)18-16-13-9-12(10-17-15(13)19-20-16)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
QQLBWGXVBLHMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



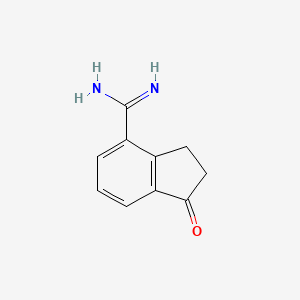


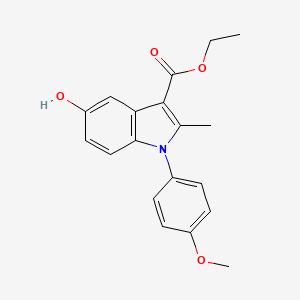

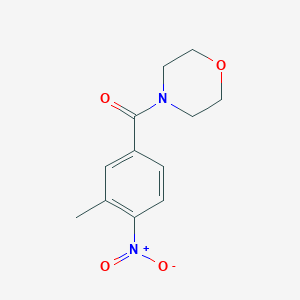
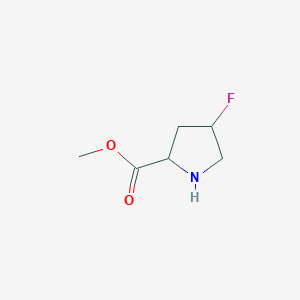
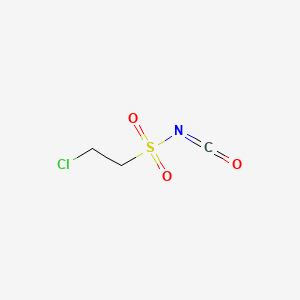
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile](/img/structure/B8800544.png)
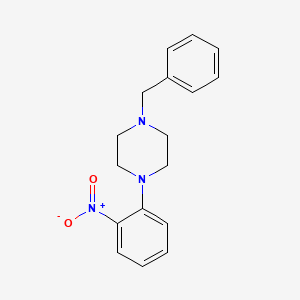
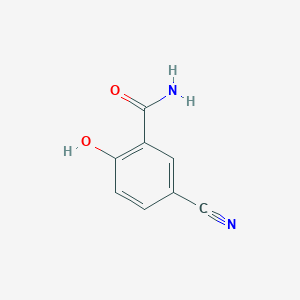
![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)

